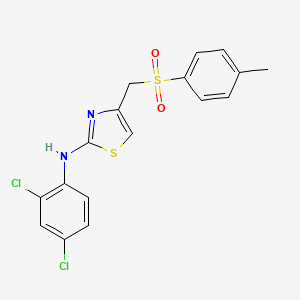

1-(((4-((2,4-Dichlorophenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)-4-methylbenzene

Description

This compound features a 3,5-thiazole core substituted with a (2,4-dichlorophenyl)amino group at the 4-position. A methylsulfonyl group bridges the thiazole to a 4-methylbenzene ring.

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-4-[(4-methylphenyl)sulfonylmethyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O2S2/c1-11-2-5-14(6-3-11)25(22,23)10-13-9-24-17(20-13)21-16-7-4-12(18)8-15(16)19/h2-9H,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDMZYCKUQPNMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC2=CSC(=N2)NC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(((4-((2,4-Dichlorophenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)-4-methylbenzene , also known by its CAS number and molecular formula , has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A thiazole moiety, which is known for various biological activities.

- A dichlorophenyl group that may enhance its pharmacological properties.

- A sulfonamide linkage that is often associated with antibacterial activity.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to interact with various cancer cell lines, leading to apoptosis and cell cycle arrest. In particular, compounds similar to the one have demonstrated IC50 values in the low micromolar range against different cancer types.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | HT29 | 1.61 | Induction of apoptosis via Bcl-2 inhibition |

| 2 | Jurkat | 1.98 | Cell cycle arrest and apoptosis |

Anticonvulsant Activity

There is evidence suggesting that thiazole-containing compounds can exert anticonvulsant effects. For example, certain analogues have shown promising results in animal models of epilepsy, with protection indices indicating their efficacy.

| Compound | Model | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|---|

| Analogue 1 | PTZ-induced seizures | 18.4 | 170.2 | 9.2 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinases : The compound may inhibit key signaling pathways involved in cancer progression.

- Modulation of Apoptotic Pathways : It can induce apoptosis through mitochondrial pathways by altering Bcl-2 family protein interactions.

- Antioxidant Properties : Some studies suggest that thiazole derivatives possess antioxidant capabilities, potentially protecting cells from oxidative stress.

Case Studies

Several studies have explored the biological activities of related compounds:

- Thiazole Derivatives as Antitumor Agents : A study published in MDPI highlighted the anticancer potential of thiazole derivatives with varying substituents on the phenyl ring. The presence of electron-donating groups significantly enhanced their cytotoxicity against multiple cancer cell lines .

- Anticonvulsant Activity : Research conducted on thiazole-based compounds demonstrated their effectiveness in reducing seizure activity in animal models. The structure–activity relationship (SAR) indicated that specific substitutions on the thiazole ring were crucial for enhancing anticonvulsant effects .

- Inhibition Studies : Another study focused on the inhibitory effects of thiazole derivatives on various kinases implicated in cancer signaling pathways. These findings suggest that modifications to the thiazole structure can lead to increased potency against specific targets .

Scientific Research Applications

Unfortunately, the available search results provide very limited information about the applications of the compound "1-(((4-((2,4-Dichlorophenyl)amino)(3,5-thiazolyl))methyl)sulfonyl)-4-methylbenzene". Here's what can be gathered from the search results:

Basic Identification

- The compound is also known as 1-(((4-((2,4-dichlorophenyl)amino)(3,5-thiazolyl))methyl)sulfonyl) .

- It has the CAS No 1119392-30-1 .

Availability

- It is available for purchase from chemical suppliers like Biosynth and Clearsynth . Biosynth lists a price of $695.00 for 250 mg, with a lead time of 2-3 weeks .

Potential Areas of Research

- The presence of a thiazole ring in the compound suggests it may have potential pharmaceutical applications. Thiazoles and their derivatives have been explored for various biological activities, including anticonvulsant, anticancer, and antitubercular effects .

- Other compounds containing thiazole rings have demonstrated anticonvulsant activity . For example, several thiazole derivatives have shown significant anticonvulsant action in scPTZ models, with some exhibiting activity comparable to or higher than reference drugs .

- Some thiazole derivatives have shown anticancer activity. For instance, novel thiazole pyrimidine derivatives have been evaluated for antiproliferative activity against various human cancer cell lines .

- Certain amino thiazoles have been synthesized and tested for activity against Mycobacterium tuberculosis H37Rv strain, indicating their potential as antitubercular agents .

- The search results mention the synthesis of novel thiazole derivatives with potential antimicrobial activity . This suggests that "this compound" could be investigated for its antimicrobial properties .

- Other research has focused on designing and synthesizing benzimidazole, 1,2,4-triazole, and 1,3,5-triazine derivatives using microwave irradiation . While this doesn't directly relate to the target compound, it indicates a broader interest in synthesizing novel heterocyclic compounds with potential applications .

Limitations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several agrochemicals, particularly in its dichlorophenyl and heterocyclic components. Key comparisons include:

Table 1: Structural and Bioactivity Comparison

Key Differences and Implications

- Heterocyclic Core : The target compound’s thiazole core differs from triazoles (etaconazole, propiconazole) and triazines (metsulfuron). Thiazoles are less common in fungicides but may offer unique binding interactions due to sulfur’s electronegativity and ring aromaticity .

- Substituent Effects : The sulfonyl group in the target compound contrasts with the dioxolane rings in etaconazole and propiconazole. Sulfonyl groups are prevalent in herbicides (e.g., sulfonylureas like metsulfuron) for acetolactate synthase inhibition, suggesting possible herbicidal activity .

- Bioactivity Inference : While dichlorophenyl-containing triazoles (e.g., etaconazole) target fungal cytochrome P450 enzymes, the thiazole core may alter specificity. NMR studies on analogous compounds () suggest that substituent positions (e.g., regions A and B in Figure 6) critically influence chemical environments and bioactivity .

Physicochemical Properties

- Stability : Thiazoles are generally stable under acidic conditions, whereas triazoles may degrade via oxidative pathways.

Research Findings and Limitations

- Lumping Strategy : highlights that structurally similar compounds (e.g., dichlorophenyl derivatives) may share degradation pathways or bioactivity profiles. However, the thiazole core in the target compound likely necessitates distinct metabolic considerations .

- NMR Profiling : As demonstrated in , regions of divergent chemical shifts (e.g., positions 29–36 and 39–44) could help pinpoint functional group impacts on reactivity or binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.